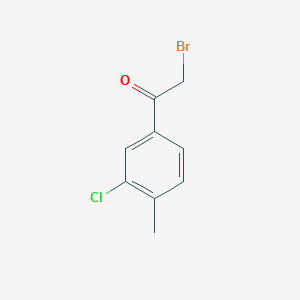
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO. It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring. This compound is primarily used in research and development settings, particularly in the synthesis of other complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-chloro-4-methylphenyl)ethan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Applications De Recherche Scientifique
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies.
Medicine: Potential use in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The carbonyl group also plays a crucial role in its reactivity, allowing for reduction and oxidation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the chlorine substituent.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a chlorine substituent.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one: Features a hydroxyl group instead of a chlorine substituent
Uniqueness
2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both bromine and chlorine substituents on the aromatic ring. This combination of substituents can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
87427-59-6 |
|---|---|
Formule moléculaire |
C9H8BrClO |
Poids moléculaire |
247.51 g/mol |
Nom IUPAC |
2-bromo-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-7(4-8(6)11)9(12)5-10/h2-4H,5H2,1H3 |
Clé InChI |
HLDCKLUHLITEHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




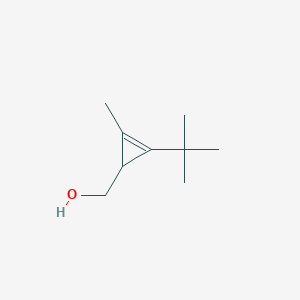
![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
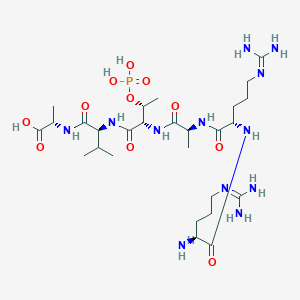
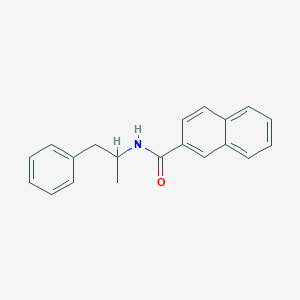

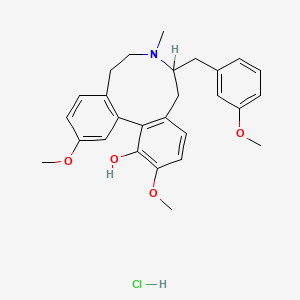
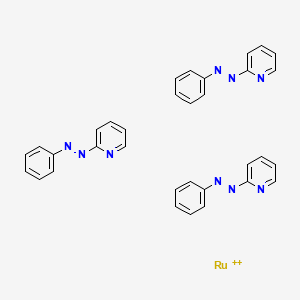
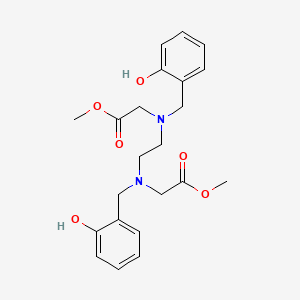
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
